6-hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid
Overview
Description
6-Hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with hydroxy, dioxo, and carboxylic acid functional groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid typically involves the condensation of 2,4,5-trimethoxyaniline with diethyl ketomalonate, followed by cyclization under high-temperature conditions to form the quinoline ring. The intermediate product, 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate, is then hydrolyzed to yield the final compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and dioxo groups, leading to the formation of quinoline derivatives with altered electronic properties.
Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups and potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
6-Hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Quinolone: Contains a ketone group at the 4-position, commonly used in antibiotics.
Uniqueness: 6-Hydroxy-5,8-dioxo-2-phenyl-5,8-dihydroquinoline-4-carboxylic acid is unique due to its combination of hydroxy, dioxo, and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-hydroxy-5,6-dioxo-2-phenylquinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO5/c18-11-7-12(19)15(20)13-9(16(21)22)6-10(17-14(11)13)8-4-2-1-3-5-8/h1-7,18H,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOGKBDODRQSBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=O)C(=O)C=C3O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.